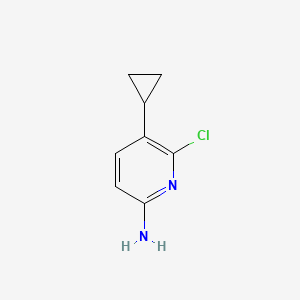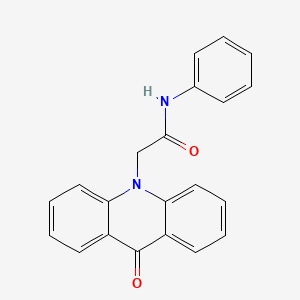
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
準備方法
The synthesis of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide typically involves the reaction of acridinylacetic acid with an amine in the presence of coupling agents. One common method includes the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature, yielding the desired product in good yield .
化学反応の分析
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to induce apoptosis in cancer cells by activating certain signaling pathways. It can also inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
類似化合物との比較
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide can be compared with other acridone derivatives such as:
Cridanimod: Another acridone derivative with immunomodulating properties.
Propargyl derivatives: Compounds containing a propargyl group, known for their cytotoxic activity. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C21H16N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
2-(9-oxoacridin-10-yl)-N-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2/c24-20(22-15-8-2-1-3-9-15)14-23-18-12-6-4-10-16(18)21(25)17-11-5-7-13-19(17)23/h1-13H,14H2,(H,22,24) |
InChIキー |
VDJWXHUDCATMJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


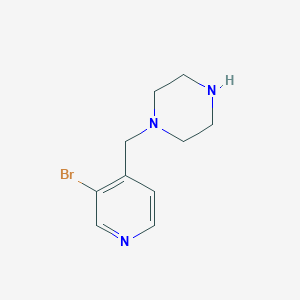
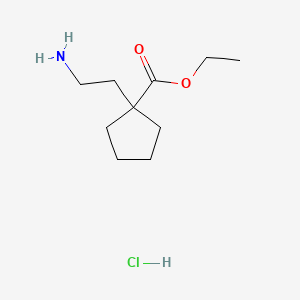



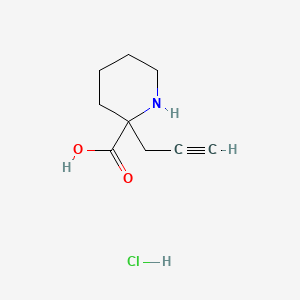
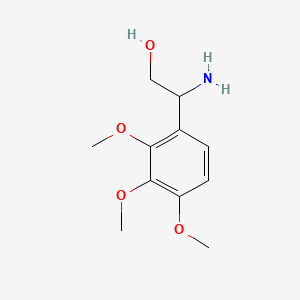
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
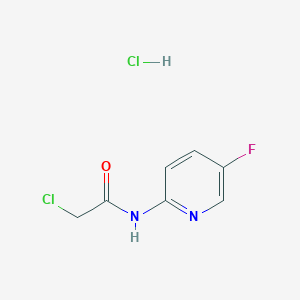

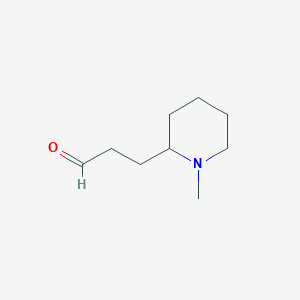
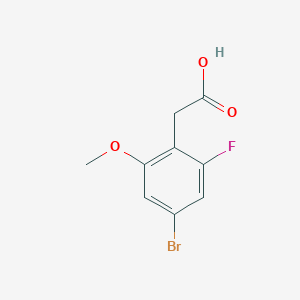
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
